molecular formula C10H13N3O3 B11806099 (1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol

(1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol

Cat. No.: B11806099
M. Wt: 223.23 g/mol
InChI Key: BOLXNEAVLLPMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol: is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol . It is characterized by the presence of a nitropyridine group attached to a pyrrolidine ring, which is further connected to a methanol group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

The synthesis of (1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol involves several steps. One common synthetic route includes the reaction of 3-nitropyridine with pyrrolidine under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction

Chemical Reactions Analysis

(1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

(1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural properties.

    Medicine: Research involving this compound includes its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of (1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with various biological receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

IUPAC Name

[1-(3-nitropyridin-2-yl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-7-8-3-5-12(6-8)10-9(13(15)16)2-1-4-11-10/h1-2,4,8,14H,3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLXNEAVLLPMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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